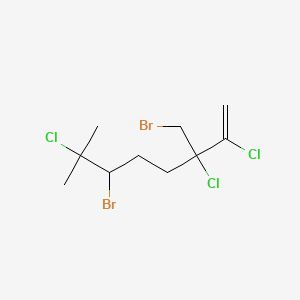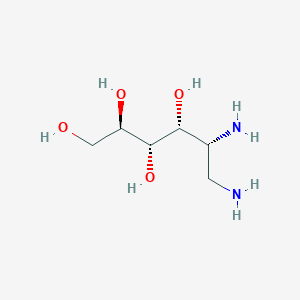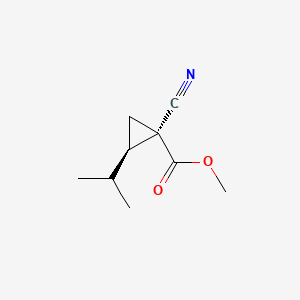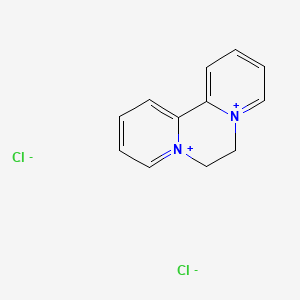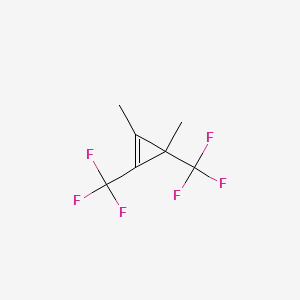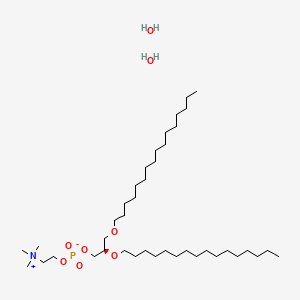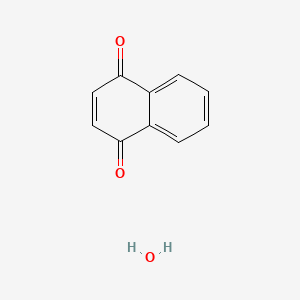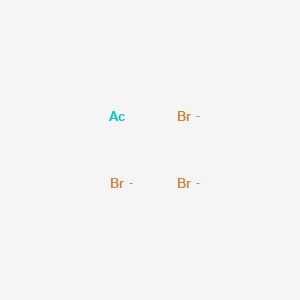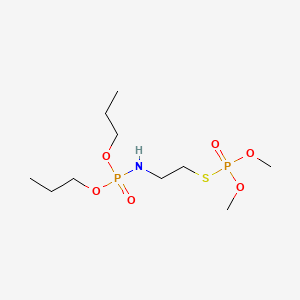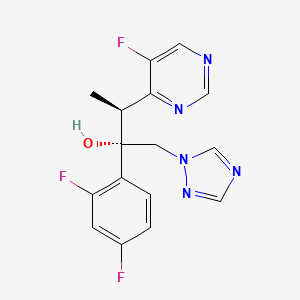
Voriconazole Impurity 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Voriconazole Impurity 7 is a byproduct formed during the synthesis of Voriconazole, a second-generation triazole antifungal agent. Voriconazole is widely used to treat serious fungal infections, including invasive aspergillosis and infections caused by fluconazole-resistant Candida species . Impurities like this compound are critical to identify and characterize to ensure the purity and efficacy of the pharmaceutical product.
Métodos De Preparación
The synthesis of Voriconazole Impurity 7 involves several steps, starting from the key raw material, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one . The synthetic route typically includes Friedel–Crafts acylation of mono- and difluoro-benzene, followed by various chemical transformations. The reaction conditions are carefully controlled to ensure the formation of the desired impurity. Industrial production methods often involve high-performance liquid chromatography (HPLC) to isolate and purify the impurity .
Análisis De Reacciones Químicas
Voriconazole Impurity 7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Voriconazole Impurity 7 has several scientific research applications:
Chemistry: It is used to study the stability and degradation pathways of Voriconazole.
Biology: It helps in understanding the metabolic pathways and potential toxicities of Voriconazole.
Medicine: It is crucial for quality control and ensuring the safety and efficacy of Voriconazole as a pharmaceutical product.
Mecanismo De Acción
Voriconazole Impurity 7, like Voriconazole, interferes with fungal cytochrome P450 activity by selectively inhibiting 14-alpha-lanosterol demethylation. This inhibition decreases ergosterol synthesis, which is a principal component of the fungal cell membrane, thereby inhibiting fungal cell membrane formation and leading to cell death .
Comparación Con Compuestos Similares
Voriconazole Impurity 7 can be compared with other related compounds, such as:
Voriconazole Related Compound F: This compound is another impurity formed during the synthesis of Voriconazole and is used for similar analytical purposes.
Positional Isomers of Voriconazole: These isomers are crucial in determining the quality of Voriconazole during its manufacturing.
This compound is unique due to its specific formation pathway and its role in the quality control of Voriconazole.
Propiedades
Número CAS |
239807-04-6 |
|---|---|
Fórmula molecular |
C16H14F3N5O |
Peso molecular |
349.31 g/mol |
Nombre IUPAC |
(2S,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16-/m0/s1 |
Clave InChI |
BCEHBSKCWLPMDN-QFYYESIMSA-N |
SMILES isomérico |
C[C@@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
SMILES canónico |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


